1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a sophisticated chemical compound known for its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : This step involves the creation of the pyrrolidine structure through cyclization reactions, often using suitable starting materials like 1,4-dicarbonyl compounds.
Substitution Reactions:
Coupling Reactions: : The final assembly of the compound is accomplished through coupling reactions that link the pyrrolidine intermediate with the methoxyphenyl ethanone moiety.
Industrial Production Methods
Industrial-scale production methods aim to optimize the yield and purity of this compound while minimizing costs and environmental impact. These methods may include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: : Implementing catalytic systems to improve reaction rates and selectivity, reducing the need for excessive reagents and by-products.
Green Chemistry Approaches: : Employing environmentally benign solvents and reagents, as well as energy-efficient processes, to produce the compound sustainably.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions at the fluoropyrimidine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenated solvents, nucleophiles like thiols, amines.
Major Products Formed
The major products depend on the reaction conditions and reagents used. For example:
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Formation of alcohols or fully reduced hydrocarbons.
Substitution: : Various substituted derivatives at the pyrimidine or methoxyphenyl positions.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigating its biological activity and potential as a pharmacologically active compound.
Medicine: : Exploring its potential use in drug development, particularly for its activity against specific molecular targets.
Industry: : Utilizing its unique properties in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone exerts its effects involves:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence signaling pathways, gene expression, or metabolic processes, depending on its specific interactions with biological macromolecules.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone stands out due to its unique combination of functional groups, which impart specific reactivity and biological activity.
List of Similar Compounds
1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Shares a similar core structure but with a methyl group instead of an ethyl group.
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Chlorine substitution instead of fluorine.
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone: : Variation in the position of the methoxy group on the phenyl ring.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-3-15-18(20)19(22-12-21-15)26-14-8-9-23(11-14)17(24)10-13-6-4-5-7-16(13)25-2/h4-7,12,14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSJYTZPGPCEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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